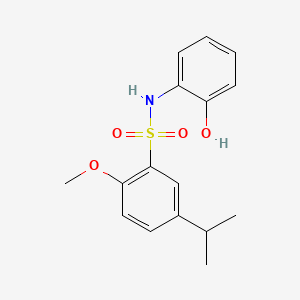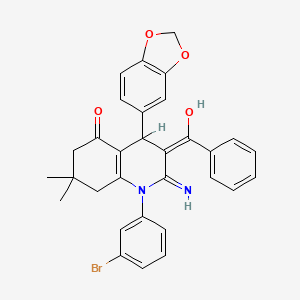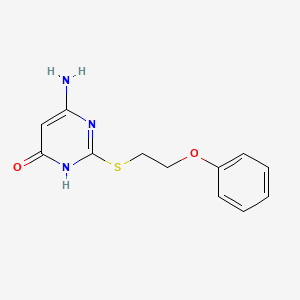![molecular formula C22H17FN2O3S B13378371 (5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378371.png)
(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a naphthyl group, a fluorophenyl group, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,7-dimethoxy-1-naphthaldehyde with 4-fluoroaniline to form an imine intermediate. This intermediate is then reacted with thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and purification methods would be tailored to ensure the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-phenyl-2,4-imidazolidinedione
- 5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is unique due to the presence of both the naphthyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups within the thiazolidinone framework enhances its potential for diverse applications and interactions.
Eigenschaften
Molekularformel |
C22H17FN2O3S |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17FN2O3S/c1-27-16-9-3-13-4-10-19(28-2)18(17(13)11-16)12-20-21(26)25-22(29-20)24-15-7-5-14(23)6-8-15/h3-12H,1-2H3,(H,24,25,26)/b20-12+ |
InChI-Schlüssel |
ODVCYCYWKZSYNZ-UDWIEESQSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)C=CC(=C2/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B13378307.png)


![3-[2-[(Z)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B13378320.png)

![(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B13378328.png)
![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378335.png)
![(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378344.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B13378347.png)
![(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378348.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378350.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378354.png)
![(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378358.png)
